molecular formula C23H26ClN3O3S3 B4324504 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone

Cat. No.: B4324504
M. Wt: 524.1 g/mol
InChI Key: LLIILJPHIITUTF-UHFFFAOYSA-N
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Description

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone is a complex organic compound that features a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone typically involves multiple steps. One common method includes the formation of the benzothiazole core followed by the introduction of the imidazolidinyl and sulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole core and may have similar chemical properties.

    Imidazolidinyl derivatives: These compounds feature the imidazolidinyl group and may exhibit similar biological activities.

    Sulfonyl derivatives: These compounds contain the sulfonyl group and may have comparable reactivity.

Uniqueness

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[5-methyl-3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3S3/c1-14(2)22-26(33(29,30)18-8-5-15(3)6-9-18)12-16(4)27(22)21(28)13-31-23-25-19-11-17(24)7-10-20(19)32-23/h5-11,14,16,22H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIILJPHIITUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(N1C(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)C(C)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Reactant of Route 2
Reactant of Route 2
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Reactant of Route 3
Reactant of Route 3
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Reactant of Route 4
Reactant of Route 4
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Reactant of Route 5
Reactant of Route 5
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Reactant of Route 6
Reactant of Route 6
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone

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